molecular formula C8H12O3 B3321070 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one CAS No. 130930-48-2

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one

Cat. No.: B3321070
CAS No.: 130930-48-2
M. Wt: 156.18 g/mol
InChI Key: WSNGKBUHQKTUIH-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The tert-butyl group and methylene group attached to the dioxolane ring provide unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method involves the use of pivalaldehyde and tert-butanol in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one include:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

2-tert-butyl-5-methylidene-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(9)11-7(10-5)8(2,3)4/h7H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNGKBUHQKTUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1OC(=C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 2
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 3
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 4
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 5
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 6
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one

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